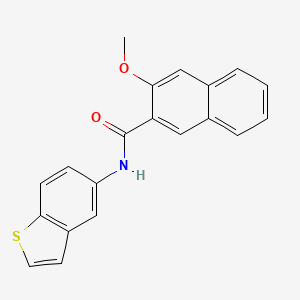

N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide, also known as AMBX3, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMBX3 is a synthetic cannabinoid that acts as a selective agonist for the CB2 receptor, which is primarily expressed on immune cells.

Aplicaciones Científicas De Investigación

Inhibition of Cell Adhesion Molecules

Compounds related to N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide have been investigated for their ability to inhibit the expression of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. These molecules play crucial roles in inflammation and related diseases. The inhibition of these molecules can decrease the adherence of neutrophils to activated endothelial cells, suggesting potential anti-inflammatory applications. For instance, PD 144795, a sulfoxide analog of this compound class, was found to be orally active in several models of inflammation, indicating its potential as an anti-inflammatory agent (Boschelli et al., 1995).

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives, structurally related to this compound, have shown antibacterial and antifungal activities. These compounds exhibit promising biological activities due to their structural configuration, which may lock the molecular conformation and enhance their bioactivity. Such compounds could serve as leads for the development of new antimicrobial agents (Vasu et al., 2005).

Heterogeneous Catalysis

Amide functionalized covalent organic frameworks (COFs) incorporating benzene-1,3,5-tricarboxamides (BTAs) demonstrate significant potential in heterogeneous catalysis, particularly in facilitating Knoevenagel condensation reactions. This application underscores the versatility of BTA-based amines, such as N1,N3,N5-tris(4-aminophenyl)benzene-1,3,5-tricarboxamide (TABTA), for constructing crystalline COFs with built-in amide active sites. These COFs could offer efficient and reusable catalysts for various organic transformations, highlighting the broad utility of this compound and its derivatives in catalytic processes (Li et al., 2019).

Mecanismo De Acción

Target of Action

The compound, also known as N-(benzo[b]thiophen-5-yl)-3-methoxy-2-naphthamide, primarily targets the Collapsin Response Mediator Protein 2 (CRMP2) . CRMP2 is a microtubule-associated protein that plays a crucial role in the expression of chronic pain by regulating voltage-gated calcium and sodium channels .

Mode of Action

The compound interacts with CRMP2, potentially decreasing its phosphorylation level in cortical tissues . This interaction can modulate the function of voltage-gated calcium and sodium channels, which are essential for nociceptive signal transmission .

Biochemical Pathways

The compound’s action primarily affects the nociceptive signaling pathway . By interacting with CRMP2, it can influence the function of voltage-gated calcium and sodium channels, which play a key role in this pathway .

Análisis Bioquímico

Cellular Effects

Molecular Mechanism

It is crucial to investigate how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on how the effects of N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide vary with different dosages in animal models .

Propiedades

IUPAC Name |

N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2S/c1-23-18-12-14-5-3-2-4-13(14)11-17(18)20(22)21-16-6-7-19-15(10-16)8-9-24-19/h2-12H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWOXDPUSNLZQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

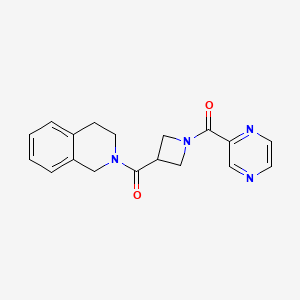

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide](/img/structure/B2939818.png)

![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2939825.png)

![4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl acetate](/img/structure/B2939827.png)

![1-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2939831.png)

![3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide](/img/structure/B2939834.png)

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2939836.png)

![1-[6-(Pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2939839.png)